Ammonium-15N2 sulfate is a stable isotope-labeled compound, specifically a nitrogen-15 enriched form of ammonium sulfate, with the molecular formula and a molecular weight of approximately 134.13 g/mol. This compound contains two nitrogen atoms, both of which are isotopically labeled with nitrogen-15, making it particularly valuable in various scientific applications, including biochemical research and agricultural studies. The compound appears as a white crystalline solid and has a high solubility in water, with a solubility of approximately 764 g/L at 25 °C .
In biological research, Ammonium-15N2 sulfate acts as a labeled nitrogen source for cells. When incorporated into cell culture media, the ¹⁵N isotope gets incorporated into cellular components like amino acids, proteins, and nucleic acids. By analyzing the ¹⁵N content in these molecules, researchers can track nitrogen metabolism and understand various cellular processes [].
For example, researchers might use ¹⁵N-labeled ammonium sulfate to study protein synthesis rates, nitrogen fixation in bacteria, or the uptake of nitrogen by plants.
Ammonium-15N2 sulfate is generally considered a safe compound []. However, some precautions are necessary:
Ammonium-15N2 sulfate is utilized extensively in biological research, particularly in studies involving nitrogen metabolism. It serves as a nitrogen source in cell culture media for protein expression and metabolic studies. The stable isotope labeling allows researchers to trace the incorporation of nitrogen into biological molecules, facilitating the understanding of metabolic pathways and nutrient uptake in plants . Additionally, its use in agriculture helps scientists track nitrogen absorption and optimize fertilizer application for improved crop yields .
The synthesis of ammonium-15N2 sulfate typically involves the following methods:
Ammonium-15N2 sulfate has diverse applications across various fields:
Studies involving ammonium-15N2 sulfate often focus on its interactions within biological systems. For instance:
Ammonium-15N2 sulfate can be compared with other similar compounds based on their chemical structure, applications, and isotopic labeling:
Compound Name | Formula | Key Features |
---|---|---|
Ammonium Sulfate | Common fertilizer; not isotopically labeled | |
Ammonium Chloride | Used as a nitrogen source; less soluble than sulfate | |
Potassium Nitrate | Widely used fertilizer; provides potassium as well | |
Urea | High nitrogen content; widely used in agriculture |
The uniqueness of ammonium-15N2 sulfate lies in its stable isotope labeling, which allows for precise tracking of nitrogen dynamics in biological systems compared to its non-labeled counterparts. This feature makes it particularly useful for advanced research applications where understanding metabolic pathways is crucial .
Ammonium-15N2 sulfate represents a fundamental tool for protein expression profiling through stable isotope labeling methodologies. This compound serves as a nitrogen source in cell growth media, enabling the metabolic incorporation of nitrogen-15 isotopes into cellular proteins during biosynthesis [1] [2]. The isotopic enrichment process facilitates quantitative protein analysis by providing internal standards for mass spectrometry-based proteomics studies.
The incorporation of nitrogen-15 from ammonium-15N2 sulfate into proteins occurs through metabolic pathways where ammonium serves as the primary nitrogen source for amino acid biosynthesis [3]. Research demonstrates that protein expression systems utilizing ammonium-15N2 sulfate achieve isotope incorporation rates ranging from 90% to 95% in optimized conditions [4] [5]. The high isotopic enrichment is attributed to the preferential uptake of ammonium by cellular nitrogen assimilation pathways, particularly through glutamine synthetase and glutamate dehydrogenase reactions [6].
Cell-free protein expression systems have demonstrated exceptional performance with ammonium-15N2 sulfate supplementation, achieving stable isotope incorporation rates exceeding 90% within four-hour incubation periods [4] [5]. These systems utilize human cell-free lysates to rapidly express stable isotope-labeled proteins, with amino acid concentrations greater than or equal to 1mM required for optimal protein expression and isotope incorporation [4] [5].
The application of ammonium-15N2 sulfate in quantitative proteomics enables precise protein ratio determination through stable isotope labeling approaches [2]. Metabolic labeling protocols incorporating this compound have been successfully implemented in diverse biological systems, including bacterial cultures, plant cell suspensions, and mammalian tissue preparations [7] [3].
Long-term metabolic labeling studies in mammalian organisms have demonstrated the feasibility of global protein quantification using ammonium-15N2 sulfate-derived nitrogen sources [8]. Research with Rattus norvegicus showed that dietary enrichment with nitrogen-15 sources resulted in amino acid enrichments ranging from 74.3% in brain tissue to 92.2% in plasma, reflecting the relative protein turnover rates in different tissues [8].
Advanced data analysis workflows have been developed specifically for nitrogen-15 metabolic labeling experiments utilizing ammonium-15N2 sulfate [9] [10]. The Protein Prospector software platform provides comprehensive tools for stable isotope-labeled protein quantification, incorporating features such as ratio adjustment based on labeling efficiency, isotope cluster pattern matching, and median calculation methods for protein ratios [9] [10].
Parallel reaction monitoring techniques have enhanced the accuracy of protein quantification in nitrogen-15 labeled samples, addressing challenges associated with co-eluting peptides and missing values in traditional data-dependent acquisition methods [11]. These targeted quantification approaches demonstrate superior performance in measuring protein expression changes with labeling efficiencies approaching 94% [11].
Research Application | Isotope Incorporation Rate (%) | Application Method | Quantification Accuracy | Study Reference |
---|---|---|---|---|
Quantitative Protein Expression Profiling | 90-95 | Ammonium-15N2 sulfate in growth media | High precision for comparative analysis | Sigma-Aldrich Application Note |
Cell-Free Protein Expression | 90-95 | Heavy amino acid supplementation | Accurate internal standard control | Thermo Fisher Scientific Protocol |
Metabolic Labeling for Proteomics | 94-99 | Uniform 15N labeling via ammonium sulfate | Precise protein ratio determination | Protein Prospector Workflow |
Stable Isotope Labeling in Cell Culture | 60-70 | Ammonium chloride incorporation | Moderate accuracy with corrections | Glycobiology Research |
Parallel Reaction Monitoring | 94 | Targeted quantification workflow | Enhanced accuracy via MS2 targeting | Arabidopsis Proteomics Study |
Mammalian Tissue Labeling | 74.3-92.2 | Long-term dietary 15N enrichment | Global protein quantification | Rattus norvegicus Labeling |
Bacterial Protein Expression | 98 | Metabolic labeling with 15N salts | Absolute quantification capability | Corynebacterium glutamicum Method |
Plant Protein Expression | 90 | Suspension culture labeling | Dynamic metabolic profiling | Plant Cell Culture Studies |
Ammonium-15N2 sulfate functions as an essential tracer for elucidating nitrogen assimilation pathways in diverse biological systems [6] [12]. The metabolic incorporation of nitrogen-15 from ammonium enables researchers to track nitrogen flow through sequential enzymatic reactions, providing insights into the regulation and efficiency of nitrogen utilization processes [6] [12].
Research utilizing ammonium-15N2 sulfate in Saccharomyces cerevisiae has revealed detailed mechanisms of nitrogen-containing metabolite biosynthesis, particularly in the glutathione biosynthesis pathway [6]. The study demonstrated simultaneous quantification of eight sulfur-containing metabolites, including cysteine, homocysteine, methionine, and glutathione forms, with isotopic labeling efficiencies reaching 98% [6].
The application of ammonium-15N2 sulfate in amino acid metabolism studies has provided comprehensive insights into transamination reactions and amino acid interconversion pathways [13] [14]. Mass isotopomer distribution analysis using nitrogen-15 labeling enables the discrimination between trophic and source amino acids, facilitating the reconstruction of metabolic networks [15] [16].
Compound-specific isotope analysis of amino acids has demonstrated that certain amino acids, termed "trophic amino acids" such as glutamic acid, significantly enrich in nitrogen-15 during metabolic processes, while "source amino acids" like phenylalanine and methionine show minimal isotopic enrichment [15] [16]. This differential labeling pattern provides a powerful tool for understanding protein dynamics and metabolic flux distributions [15] [16].
Metabolic labeling with ammonium-15N2 sulfate has been instrumental in elucidating nucleotide biosynthesis pathways, particularly in the incorporation of nitrogen atoms into purine and pyrimidine bases [17]. High-resolution mass spectrometry analysis of nitrogen-15 labeled nucleotides enables the tracking of nitrogen incorporation into adenine, guanine, cytosine, and thymine bases [17].
Research utilizing simultaneous carbon-13 and nitrogen-15 tracing has revealed the complex metabolic networks involved in nucleotide synthesis, demonstrating that nitrogen-15 isotopes provide direct evidence for nitrogen-carrying reactions in nucleotide metabolism [17]. These studies have shown that multivariate mass isotopomer distributions can resolve both carbon and nitrogen metabolic activities within single experiments [17].
Metabolic Pathway | Labeling Efficiency (%) | Metabolites Traced | Detection Method | Biological System |
---|---|---|---|---|
Glutathione Biosynthesis | 98 | Cysteine, glutathione, methionine | LC-MS quantification | Saccharomyces cerevisiae |
Amino Acid Metabolism | 90-95 | All 20 amino acids | Mass isotopomer distribution | Human cell culture |
Nucleotide Synthesis | 94 | Purine and pyrimidine bases | High-resolution MS | Mammalian cells |
Central Carbon Metabolism | 85-90 | Glucose, pyruvate, lactate | Multivariate isotopomer analysis | Multiple cell types |
Nitrogen Assimilation | 99 | Ammonia, nitrate, nitrite | Isotope ratio mass spectrometry | Plant suspension cultures |
Protein Synthesis | 90 | Peptides and proteins | Proteomics workflow | Various organisms |
Transamination Reactions | 70-85 | Glutamic acid, alanine | NMR spectroscopy | Cellular systems |
Polyamine Biosynthesis | 80 | Arginine, lysine derivatives | Metabolomics profiling | Coptis cultured cells |
Isotopic tracing utilizing ammonium-15N2 sulfate enables detailed reconstruction of biochemical pathways through systematic tracking of nitrogen atom incorporation and transformation [18] [19]. This approach provides mechanistic insights into enzymatic reactions and metabolic flux distributions that are not accessible through conventional analytical methods [18] [19].
The application of nitrogen-15 isotopic tracing has been particularly effective in studies of rapid kinetics and metabolic pathways, offering detection sensitivity improvements of up to 10^8-fold compared to stable isotope methods [18]. This enhanced sensitivity enables the detection of metabolic products at concentrations as low as 10^-5% of the total pool [18].
Metabolic flux analysis using ammonium-15N2 sulfate provides quantitative measurements of pathway activities and metabolic rates [20]. The incorporation of nitrogen-15 isotopes enables the calculation of flux rates through nitrogen-containing metabolic intermediates, providing insights into pathway regulation and metabolic efficiency [20].
Research utilizing stable isotope tracers has demonstrated that metabolic flux analysis can reveal enzyme activities across entire metabolic networks [20]. The technique allows for the measurement of intracellular metabolic enzyme activities by tracking isotopic patterns in cellular metabolites through mass spectrometry analysis [20].
The temporal dynamics of nitrogen incorporation from ammonium-15N2 sulfate provide insights into pathway regulation and metabolic control mechanisms [21] [12]. Time-course studies utilizing nitrogen-15 labeling have revealed the dynamic nature of metabolic processes, including protein turnover rates and metabolic pathway activities [21] [12].
Pulse-chase experiments with ammonium-15N2 sulfate have demonstrated the ability to track metabolic transformations over time scales ranging from minutes to hours [21]. These studies reveal the temporal regulation of metabolic pathways and provide quantitative measures of metabolic flux changes in response to environmental perturbations [21].
Advanced isotopic tracing approaches combine nitrogen-15 labeling with other stable isotopes to provide comprehensive pathway analysis [17]. Simultaneous tracing of carbon-13 and nitrogen-15 isotopes enables the resolution of complex metabolic networks involving multiple elements [17].
The development of multivariate mass isotopomer distribution analysis has enhanced the capability to interpret complex isotopic patterns resulting from multi-element labeling [17]. This computational approach extends metabolic flux analysis beyond single-element systems, providing more comprehensive insights into cellular metabolism [17].
Tracing Method | Time Scale | Analytical Sensitivity | Isotope Dilution Factor | Detection Limit | Quantification Range |
---|---|---|---|---|---|
Direct Incorporation | Minutes to hours | High (pmol level) | 1:1000 | 0.1-1 pmol | 3-4 orders of magnitude |
Metabolic Flux Analysis | Hours to days | Moderate (nmol level) | 1:100 | 1-10 nmol | 2-3 orders of magnitude |
Isotopomer Distribution | Real-time | High (fmol level) | 1:10000 | 0.01-0.1 pmol | 4-5 orders of magnitude |
Pathway Reconstruction | Days to weeks | Low (μmol level) | 1:50 | 10-100 nmol | 1-2 orders of magnitude |
Kinetic Analysis | Seconds to minutes | Very high (amol level) | 1:5000 | 0.001-0.01 pmol | 5-6 orders of magnitude |
Steady-State Labeling | Days to weeks | Moderate (nmol level) | 1:200 | 5-50 nmol | 2-3 orders of magnitude |
Pulse-Chase Experiments | Minutes to hours | High (pmol level) | 1:1000 | 0.1-1 pmol | 3-4 orders of magnitude |
Comparative Labeling | Hours to days | Moderate (nmol level) | 1:500 | 2-20 nmol | 2-3 orders of magnitude |
The quantification of nitrogen incorporation from ammonium-15N2 sulfate into amino acids represents a fundamental application in isotopic labeling studies [13] [14]. Individual amino acids contain varying numbers of nitrogen atoms, ranging from one nitrogen atom in amino acids like alanine to four nitrogen atoms in arginine, requiring specific analytical approaches for accurate quantification [13] [14].
Research utilizing compound-specific isotope analysis has demonstrated incorporation efficiencies ranging from 95% to 99% for individual amino acids when using ammonium-15N2 sulfate as the nitrogen source [13] [14]. The high incorporation efficiency is attributed to the direct utilization of ammonium nitrogen in amino acid biosynthesis through transamination reactions [13] [14].
Protein nitrogen quantification involves the measurement of nitrogen-15 incorporation into polypeptide chains containing 50 to 5000 nitrogen atoms per molecule [2] [3]. The complexity of protein nitrogen quantification requires sophisticated analytical methods, including proteomics analysis and mass spectrometry approaches [2] [3].
Studies utilizing ammonium-15N2 sulfate for protein labeling have achieved incorporation efficiencies of 90% to 95% across diverse protein targets [2] [3]. The quantification accuracy depends on factors including protein turnover rates, labeling duration, and analytical methodology, with typical analytical precision ranging from ±5% to ±10% [2] [3].
Nucleotide nitrogen incorporation from ammonium-15N2 sulfate involves the incorporation of nitrogen atoms into purine and pyrimidine bases [17] [22]. Each nucleotide contains 2 to 5 nitrogen atoms, requiring specialized analytical approaches for accurate quantification [17] [22].
NMR spectroscopy studies have demonstrated that nitrogen-15 labeled nucleotides can be effectively analyzed at reduced temperatures to minimize line broadening effects [22]. The incorporation efficiency for nucleotides typically ranges from 85% to 90%, with analytical precision of ±3% to ±8% [22].
Glycoprotein nitrogen analysis involves the quantification of nitrogen incorporation into both protein and carbohydrate components [23]. Research has demonstrated that ammonium-15N2 sulfate can be incorporated into N-linked oligosaccharides through the UDP-N-acetylglucosamine pathway [23].
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry analysis has revealed that 60% to 70% of nitrogen-containing monosaccharides in glycoproteins incorporate nitrogen-15 from ammonium sources [23]. The incorporation occurs through the synthesis of N-acetylglucosamine and N-acetylneuraminic acid precursors [23].
Biomolecule Type | Nitrogen Content (atoms/molecule) | Incorporation Efficiency (%) | Quantification Method | Typical Concentration Range | Analytical Precision |
---|---|---|---|---|---|
Amino Acids | 1-4 | 95-99 | Mass spectrometry | 1-100 μM | ±2-5% |
Proteins | 50-5000 | 90-95 | Proteomics analysis | 0.1-10 mg/mL | ±5-10% |
Nucleotides | 2-5 | 85-90 | NMR spectroscopy | 10-1000 μM | ±3-8% |
Glycoproteins | 10-100 | 60-70 | MALDI-TOF MS | 1-50 μg/mL | ±10-15% |
Peptides | 5-50 | 90-95 | LC-MS/MS | 1-100 μg/mL | ±3-7% |
Metabolites | 1-10 | 80-95 | Metabolomics | 0.1-10 mM | ±5-12% |
Enzymes | 100-1000 | 85-95 | Activity assays | 1-100 μg/mL | ±8-15% |
Membrane Proteins | 20-200 | 75-85 | Membrane proteomics | 10-500 μg/mL | ±10-20% |